molecular formula C10H11BrN2O2 B1463618 2-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138442-44-0

2-[(2-Bromoacetyl)amino]-N-methylbenzamide

Cat. No.: B1463618
CAS No.: 1138442-44-0
M. Wt: 271.11 g/mol
InChI Key: RCBDMVZLSOHACI-UHFFFAOYSA-N
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Description

2-[(2-Bromoacetyl)amino]-N-methylbenzamide is a benzamide derivative characterized by a methyl group on the amide nitrogen and a bromoacetyl-substituted amino group at the 2-position of the benzene ring. This structural motif is frequently employed in medicinal chemistry for designing inhibitors with prolonged target engagement.

Properties

IUPAC Name

2-[(2-bromoacetyl)amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(15)7-4-2-3-5-8(7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBDMVZLSOHACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(2-Bromoacetyl)amino]-N-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. The compound’s bromine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming covalent bonds that inhibit enzyme activity. This inhibition can occur through the modification of active sites or by inducing conformational changes in the enzyme structure. The compound can also affect gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to changes in the concentration of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. Its subcellular localization is essential for its function, as it needs to interact with specific biomolecules to exert its effects .

Biological Activity

2-[(2-Bromoacetyl)amino]-N-methylbenzamide is a synthetic compound with significant potential in biological research and applications. Its unique structure, featuring a bromoacetyl group, positions it as a candidate for targeting specific protein interactions, particularly through covalent bonding with cysteine residues. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in proteomics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrN2O2. The presence of the bromoacetyl group enhances the reactivity of the compound, enabling it to form covalent bonds with thiol groups in proteins, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the modification of cysteine residues in proteins. By forming covalent bonds with these residues, the compound can alter protein function and interactions. This property makes it potentially valuable for:

  • Cross-linking : Facilitating studies on protein-protein interactions.
  • Modulation of Protein Activity : Targeting specific proteins involved in disease pathways.

Targeting Cysteine Residues

Research indicates that compounds similar to this compound can selectively target cysteine residues, which are critical for many enzymatic functions and signaling pathways. The ability to modulate these proteins can lead to insights into their functions and potential therapeutic applications.

Proteomics Research

The compound's reactivity suggests its utility in proteomics—specifically in identifying and studying protein interactions within complex biological systems. Techniques such as mass spectrometry can be employed to analyze the binding partners of proteins modified by this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamideC17H17BrN2O2Increased lipophilicity due to benzyl group
4-[(2-Bromoacetyl)amino]-N-methylbenzamideC10H11BrN2O2Substituent at position 4; affects reactivity
2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamideC16H21BrN2O2Cyclohexyl group alters steric properties

These comparisons highlight how variations in side chains or substituents can influence biological activities and chemical reactivities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, structural modifications can enhance the ability to inhibit specific cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in breast cancer cells through the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study highlighted that halogenated derivatives, including those similar to 2-[(2-Bromoacetyl)amino]-N-methylbenzamide, were effective against Staphylococcus aureus and Escherichia coli, with efficacy linked to increased lipophilicity aiding membrane penetration .

Neuropharmacology

Acetylcholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives can significantly increase acetylcholine levels by inhibiting AChE activity .

Case Studies

Study Application Findings
AnticancerInduced apoptosis in breast cancer cells; enhanced efficacy with structural modifications.
AntimicrobialEffective against S. aureus and E. coli; lipophilicity linked to increased efficacy.
NeuropharmacologyInhibited AChE activity; potential for cognitive enhancement in Alzheimer's treatment.

Comparison with Similar Compounds

Positional Isomers

  • 4-[(2-Bromoacetyl)amino]-N-butylbenzamide (CAS 1138442-71-3): Differs in the substitution position (4- vs. 2-) and the N-alkyl chain (butyl vs. methyl).
  • 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS 1138443-28-3): Substitution at the 3-position and a bulkier N-aryl group (3-methylphenyl) introduces steric hindrance, which may reduce binding efficiency compared to the smaller N-methyl group in the target compound.

Core Modifications

  • 4-((5-Bromothiazol-2-yl)amino)-N-methylbenzamide (Compound A): Replaces the bromoacetyl group with a bromothiazole ring. This modification enhances π-π stacking interactions in kinase binding pockets, as seen in Aurora kinase inhibitors (IC₅₀ < 1 µM).
  • CTx-0152960 (2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide): Incorporates a pyrimidine-morpholine scaffold, broadening kinase inhibitory activity through additional hydrogen bonding and hydrophobic interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
2-[(2-Bromoacetyl)amino]-N-methylbenzamide 269.90 Not reported ~1.8 2-Bromoacetyl, N-methyl
4-[(2-Bromoacetyl)amino]-N-butylbenzamide 313.19 Not reported 2.4 4-Bromoacetyl, N-butyl
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 529.34 >250 ~3.0 Pyrimidine, trimethoxyphenyl
N-(2-nitrophenyl)-4-bromo-benzamide 305.12 180–182 2.1 4-Bromo, 2-nitro
  • Melting Points : Compounds with rigid aromatic systems (e.g., pyrimidine derivatives) exhibit higher melting points (>250°C), whereas simpler benzamides (e.g., N-butyl derivatives) lack such data.
  • Lipophilicity : The N-butyl analog (logP 2.4) is more hydrophobic than the target compound (estimated logP ~1.8), impacting bioavailability and distribution.

Preparation Methods

Synthesis of N-methyl-2-aminobenzamide

The starting material is typically 2-aminobenzoic acid or its derivatives. The amino group at the ortho position is crucial for subsequent acylation.

  • Amidation Step: 2-aminobenzoic acid is converted to 2-aminobenzamide by reaction with methylamine or methylamine hydrochloride under dehydrating conditions (e.g., using carbodiimides or via acid chloride intermediates).
  • Methylation: If starting from 2-aminobenzamide, N-methylation can be achieved by alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, typically in solvents like ethyl acetate or acetonitrile at ambient temperature over 24 hours.

Introduction of the 2-Bromoacetyl Group

  • Acylation of the amino group: The key step involves acylation of the ortho-amino group with 2-bromoacetyl chloride. This reagent is prepared by bromination of acetyl chloride or acetic acid derivatives under controlled conditions.
  • Reaction Conditions: The acylation is generally performed in an inert solvent such as dichloromethane or chloroform at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.
  • Base Usage: A non-nucleophilic base such as triethylamine is added to scavenge the hydrogen chloride generated during the reaction.
  • Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic methods to achieve purity above 95%.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 0–5°C during acylation; ambient for methylation Low temperature prevents side reactions
Solvent Dichloromethane, ethyl acetate, acetonitrile Solvent polarity influences reaction rate
Base equivalents 1.1–1.5 equivalents of triethylamine Ensures complete neutralization of HCl
Methyl iodide equivalents ~1.1 equivalents for N-methylation Slight excess to drive reaction to completion
Reaction time 1–24 hours depending on step Longer times for methylation; shorter for acylation
Purification method Recrystallization, column chromatography Ensures high purity and removal of impurities

Detailed Research Findings

  • Selectivity: The acylation of the amino group with 2-bromoacetyl chloride proceeds selectively due to the higher nucleophilicity of the amino group compared to the amide nitrogen, minimizing side acylation.
  • Yield: Reported yields for the overall synthesis range from 70% to 85%, depending on the purity of starting materials and reaction conditions.
  • Scalability: The synthesis is amenable to industrial scale-up due to the use of common reagents and mild conditions.
  • Stability: The bromoacetyl group is sensitive to hydrolysis; hence, the compound should be stored under inert atmosphere at low temperatures to prevent degradation.
  • Analytical Characterization: Confirmation of structure and purity is achieved by NMR (¹H and ¹³C), mass spectrometry (HRMS), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and HPLC analysis.

Comparative Analysis with Related Compounds

Feature 2-[(2-Bromoacetyl)amino]-N-methylbenzamide 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (Analog)
Position of amino substitution Ortho (2-position) Para (4-position)
N-substituent on benzamide Methyl Isopropyl
Molecular Weight 299.16 g/mol ~315 g/mol (due to isopropyl group)
Steric Hindrance Moderate Higher due to bulkier isopropyl group
Reactivity of bromoacetyl group High (electrophilic alkylation) Similar
Common Solvents Dichloromethane, ethyl acetate, acetonitrile Same
Typical Yield 70–85% Comparable

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Outcome
1 Amidation 2-Aminobenzoic acid + methylamine, dehydrating agent Formation of N-methyl-2-aminobenzamide
2 N-Methylation (if needed) Methyl iodide, potassium carbonate, ethyl acetate, RT, 24 h N-methylation of amide nitrogen
3 Bromination to prepare 2-bromoacetyl chloride Bromine, acetyl chloride, controlled temperature 2-Bromoacetyl chloride synthesis
4 Acylation N-methyl-2-aminobenzamide + 2-bromoacetyl chloride, triethylamine, DCM, 0–5°C Formation of target compound
5 Purification Recrystallization or chromatography Pure this compound

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-[(2-bromoacetyl)amino]-N-methylbenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves reductive alkylation of anilines with bromoacetyl derivatives. For example, reductive amination using NaCNBH₃ in chloroform under mild conditions (room temperature) has been effective for similar benzamide derivatives . Optimization can include:

  • Adjusting stoichiometry of NaCNBH₃ to ensure complete reduction.
  • Testing alternative solvents (e.g., dichloromethane or THF) to improve solubility of intermediates.
  • Purification via column chromatography or recrystallization from hexane/dioxane mixtures to isolate high-purity products .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic signals (e.g., methyl group at δ ~2.8–3.0 ppm for N–CH₃, bromoacetyl carbonyl at δ ~170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. What experimental approaches are recommended for analyzing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases due to the bromoacetyl group’s potential for covalent binding (e.g., FAK inhibitors in ).
  • Assay Design :
  • Use fluorescence-based or radiometric assays to measure IC₅₀ values.
  • Include control experiments with irreversible inhibitors (e.g., iodoacetamide) to validate covalent binding mechanisms .
  • Data Interpretation : Compare kinetic parameters (kᵢₙₐcₜ/Kᵢ) to assess selectivity across enzyme families.

Q. How can structure-activity relationships (SAR) be systematically studied for bromoacetyl-containing benzamides?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzamide core (e.g., substituents on the aromatic ring) and the bromoacetyl moiety (e.g., replacing Br with other leaving groups).
  • Biological Testing : Screen analogs against target enzymes and off-targets to map pharmacophore requirements.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., de-brominated analogs) .
  • Prodrug Design : Mask the bromoacetyl group with enzymatically cleavable protecting groups (e.g., esterase-sensitive moieties).
  • Stability Assays : Test compound integrity in liver microsomes or plasma at physiological pH (7.4) and temperature (37°C) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic protocols for bromoacetyl benzamides?

  • Analysis : uses NaCNBH₃ for reductive amination, while other protocols employ Pt/C or Zn/Cu systems . Contradictions may arise from substrate-specific reactivity.
  • Resolution :

  • Conduct small-scale screening of reducing agents.
  • Monitor reaction progress via TLC or LC-MS to identify optimal conditions for specific intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Bromoacetyl)amino]-N-methylbenzamide
Reactant of Route 2
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2-[(2-Bromoacetyl)amino]-N-methylbenzamide

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